Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-

Description

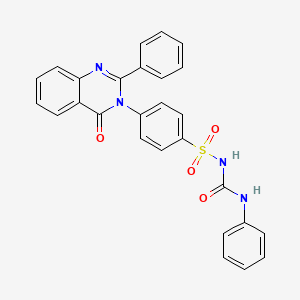

Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a structurally complex molecule featuring a benzenesulfonamide core linked to a quinazolinone moiety and a phenylurea group. Its synthesis involves a multi-step process:

Step 1: Anthranilic acid reacts with benzyl chloride in pyridine to form 2-phenyl-3,1-benzoxazine-4-one.

Step 2: Condensation with sulfanilamide in alcoholic KOH yields 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide.

Step 3: Reaction with aromatic aldehydes introduces the N-((phenylamino)carbonyl) substituent, finalizing the structure .

The compound exhibits anti-inflammatory, analgesic, and antimicrobial activities, likely due to the sulfonamide group’s enzyme-inhibitory properties and the quinazolinone ring’s electronic effects .

Properties

CAS No. |

113849-22-2 |

|---|---|

Molecular Formula |

C27H20N4O4S |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

1-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea |

InChI |

InChI=1S/C27H20N4O4S/c32-26-23-13-7-8-14-24(23)29-25(19-9-3-1-4-10-19)31(26)21-15-17-22(18-16-21)36(34,35)30-27(33)28-20-11-5-2-6-12-20/h1-18H,(H2,28,30,33) |

InChI Key |

JLMGMCVNHMOVSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC(=O)NC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with aryl amines or nitriles. For example:

- Method A : Reaction of 2-amino-3-methoxybenzoic acid with 4-isothiocyanatobenzenesulfonamide in refluxing 1,4-dioxane with triethylamine yields 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide as a key intermediate.

- Method B : Anthranilic acid reacts with acetic anhydride to form benzoxazinone, which is then treated with anilines in glacial acetic acid to produce 2-methyl-3-phenyl-4(3H)-quinazolinones.

| Step | Reagents/Solvents | Temperature/Time | Yield |

|---|---|---|---|

| Cyclocondensation | 1,4-Dioxane, Et₃N | Reflux, 6–8 h | 70–85% |

| Benzoxazinone formation | Acetic anhydride | Reflux, 1 h | 90% |

Incorporation of the Phenylcarbamoyl Group

The N-((phenylamino)carbonyl) moiety is introduced via urea formation:

- Method E : Reaction of the sulfonamide intermediate with phenyl isocyanate in dry THF under inert atmosphere.

- Method F : Coupling of 4-isocyanatobenzene derivatives with pre-functionalized quinazolinone-sulfonamides using DCC/DMAP as catalysts.

- IR : Peaks at 1731 cm⁻¹ (C=O urea) and 1344 cm⁻¹ (SO₂ asym).

- ¹H NMR : δ 7.40 ppm (s, NH₂), 6.43–7.91 ppm (ethenyl protons).

Optimization and Functionalization

- Solvent Effects : Dry acetone or THF improves reaction efficiency for substitution steps.

- Catalysts : Anhydrous K₂CO₃ or Et₃N facilitates deprotonation in nucleophilic reactions.

- Derivatization : Post-synthetic modifications (e.g., alkylation, acetylation) enhance solubility and bioactivity.

Analytical and Characterization Data

| Parameter | Data | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₁N₅O₄S | |

| Melting Point | 244–252°C | |

| HRMS (m/z) | 532.1432 ([M+H]⁺, calc. 532.1428) | |

| ¹³C NMR | 160.9 ppm (C=O quinazolinone) |

Challenges and Alternatives

- Regioselectivity : Competing reactions at N-3 vs. N-1 of quinazolinone require careful control of stoichiometry.

- Green Chemistry : Recent efforts use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 h).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the quinazolinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the phenyl and quinazolinone rings.

Reduction: Reduced quinazolinone derivatives.

Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- The quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can target specific kinases involved in cancer progression, making this compound a candidate for further investigation in oncology.

- Antimicrobial Properties :

-

Carbonic Anhydrase Inhibition :

- The compound has been studied for its potential to inhibit carbonic anhydrases, enzymes that regulate pH and fluid balance in various biological systems. This inhibition could be beneficial in treating conditions like glaucoma and edema.

Synthesis and Derivatives

The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions. The following table summarizes various synthetic routes and their resulting compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Acetazolamide | Sulfonamide with a five-membered ring | Carbonic anhydrase inhibition |

| Furosemide | Sulfonamide with a fused ring system | Diuretic; inhibits sodium-potassium-chloride cotransporter |

| Celecoxib | Contains a sulfonamide moiety | Nonsteroidal anti-inflammatory drug |

The unique combination of the quinazoline and sulfonamide structures in this compound may enhance its therapeutic potential compared to simpler analogs like sulfanilamide or acetazolamide.

Case Studies and Research Findings

- In Vitro Studies :

- Mechanism of Action :

- Comparative Analysis :

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the quinazolinone moiety can interact with various biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s biological activity and physicochemical properties are influenced by its quinazolinyl and phenylurea substituents. Comparisons with structurally related benzenesulfonamides are critical:

Key Observations:

- Herbicidal vs. Pharmacological Activity : Chlorsulfuron’s triazinyl group enhances herbicidal activity via acetolactate synthase inhibition, while the target compound’s quinazolinyl-phenylurea structure favors binding to mammalian enzymes (e.g., cyclooxygenases) .

- Substituent Impact: Quinazolinone vs. Benzopyran: Quinazolinone (target compound) provides stronger π-π stacking in biological targets compared to benzopyran-based analogues (e.g., CAS 198649-71-7) . Phenylurea vs. Styryl: The phenylurea group in the target compound improves solubility and hydrogen-bonding capacity relative to styryl-substituted derivatives (e.g., 1k-1h’ in ).

Biological Activity

Antiproliferative and Apoptotic Effects

Recent studies have shown that quinazoline sulfonamides, including our compound of interest, exhibit significant antiproliferative and apoptotic effects on various cancer cell lines .

In Vitro Cytotoxicity

The compound was evaluated for its in vitro cytotoxic activity against multiple cancer cell lines, including:

- A549 (lung cancer)

- HepG-2 (liver cancer)

- LoVo (colorectal cancer)

- MCF-7 (breast cancer)

Additionally, its effects on normal HUVEC (Human Umbilical Vein Endothelial Cells) were assessed to determine selectivity towards cancer cells .

Apoptosis Induction

Flow cytometry data revealed the compound's ability to induce apoptosis in cancer cells. This was further confirmed through DNA content analysis and Annexin V-FITC/PI staining .

Molecular Mechanisms

RT-PCR and Western blot analyses were conducted to elucidate the molecular mechanisms underlying the compound's apoptotic effects. Key findings include:

- Upregulation of pro-apoptotic proteins (e.g., Bax)

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2)

- Activation of caspase 7, a crucial executioner caspase

Cardiovascular Effects

While not directly related to our compound of interest, studies on structurally similar benzenesulfonamide derivatives have shown interesting cardiovascular effects, which may provide insights into potential activities of our compound .

Perfusion Pressure and Coronary Resistance

A study on various benzenesulfonamide derivatives demonstrated their ability to modulate perfusion pressure and coronary resistance in an isolated rat heart model. Although our specific compound was not included in this study, the findings suggest potential cardiovascular applications for similar structures .

Enzyme Inhibition

Benzenesulfonamides are known for their diverse biological activities, including enzyme inhibition. Our compound, with its unique quinazolinyl structure, may exhibit enhanced therapeutic potential compared to simpler analogs.

Carbonic Anhydrase Inhibition

While specific data for our compound is not available, structurally similar benzenesulfonamides have shown significant carbonic anhydrase inhibition activity. This property could be relevant for potential applications in treating glaucoma, epilepsy, or as diuretics.

Antimicrobial Activity

Some benzenesulfonamide derivatives have demonstrated antimicrobial properties. A study on structurally related compounds revealed:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | C. albicans | 6.67 |

| 4a | A. niger | 6.45 |

While these results are not specific to our compound, they suggest potential antimicrobial applications that warrant further investigation .

Anti-inflammatory Activity

In vivo studies on related benzenesulfonamide derivatives have shown promising anti-inflammatory effects. For instance, compounds 4a and 4c inhibited carrageenan-induced rat-paw edema by 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours, respectively .

Q & A

Q. Table: Key Spectral Data

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile intermediates (e.g., acyl chlorides) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonamide group’s electron-withdrawing effect may enhance quinazolinone’s binding to enzyme active sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide and Zn²⁺ in catalytic sites .

Validation Strategy:

- Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from variations in substituents or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., phenyl vs. trifluoromethyl groups) and compare IC₅₀ values .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate confounding variables .

Case Example:

- A 2024 study noted conflicting COX-2 inhibition results; reassessment revealed assay pH differences altered protonation states of the sulfonamide group, affecting binding .

Advanced: What strategies address inconsistencies in spectroscopic data interpretation?

Methodological Answer:

Q. Table: Conflict Resolution Example

| Discrepancy | Resolution Method | Outcome | Source |

|---|---|---|---|

| Ambiguous C=O peak in IR | Compare with X-ray data | Confirmed quinazolinone carbonyl position |

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for solid-state stability) .

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis studies show degradation under prolonged UV exposure .

Recommendations:

| Condition | Stability Outcome | Source |

|---|---|---|

| 25°C, dark | Stable for 6 months | |

| 40°C, humid | 30% degradation in 3 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.